5-Bromopyridine-3-sulfinic acid
CAS No.:
Cat. No.: VC17379269
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4BrNO2S |
|---|---|
| Molecular Weight | 222.06 g/mol |
| IUPAC Name | 5-bromopyridine-3-sulfinic acid |
| Standard InChI | InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
| Standard InChI Key | LFESBFLGGCMSDM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1Br)S(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The molecular formula of 5-bromopyridine-3-sulfinic acid is C₅H₄BrNO₂S, with a molecular weight of 222.06 g/mol. The pyridine ring provides aromaticity, while the electron-withdrawing bromine and sulfinic acid groups influence its electronic structure. The sulfinic acid moiety (-SO₂H) is less acidic than its sulfonic acid analog (-SO₃H), with typical pKa values for sulfinic acids ranging between 1.5–2.5 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄BrNO₂S | |
| Molecular Weight | 222.06 g/mol | |
| Density | 2.0±0.1 g/cm³ (analog estimate) | |
| Melting Point | >300°C (decomposes) |
Synthesis and Reaction Pathways
Direct Synthesis Strategies
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | SO₂, H₂SO₄, 100°C | ~60% |
| Reduction | LiAlH₄, THF, 0°C | ~45% |
Physicochemical Properties
Acidity and Solubility
The sulfinic acid group confers moderate acidity, with an estimated pKa of 1.8–2.2 . This is less acidic than sulfonic acids (pKa ~ -6) but stronger than carboxylic acids (pKa ~ 4–5). The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents.
Thermal Stability
Analogous compounds like 5-bromo-3-pyridinesulfonic acid exhibit decomposition temperatures above 300°C , suggesting similar stability for the sulfinic acid derivative.
Applications in Organic Synthesis
Cross-Coupling Reactions
5-Bromopyridine-3-sulfinic acid’s bromine atom enables participation in Sonogashira or Suzuki couplings. For instance, palladium-catalyzed reactions with terminal alkynes could yield alkynylated pyridines, valuable in pharmaceutical intermediates .
Sulfinic Acid Reactivity
The -SO₂H group can undergo:
-
Oxidation: To sulfonic acids using hydrogen peroxide.
-
Nucleophilic substitution: With amines or thiols to form sulfonamides or thioesters.
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